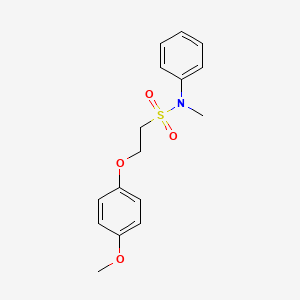

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2-(4-methoxyphenoxy)benzoic acid . This parent compound has a molecular weight of 244.25 . It’s worth noting that the specific compound you’re asking about would have additional functional groups attached, specifically a methyl and phenyl group attached to a nitrogen (N-methyl-N-phenyl).

Synthesis Analysis

While specific synthesis methods for “2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide” were not found, related compounds have been synthesized through various methods. For instance, phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .Molecular Structure Analysis

The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Scientific Research Applications

Photodynamic Therapy Applications

- Singlet Oxygen Generation for Photodynamic Therapy : A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. These properties make them promising for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the potential therapeutic applications of related sulfonamide compounds in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Metabolism Studies

- Metabolism and Transport Mechanisms : Research on olive oil hydroxytyrosol by Manna et al. (2000) explores the molecular mechanism of intestinal transport, revealing passive diffusion and bidirectional transport. Although not directly related to 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide, this study provides insight into the metabolism of phenolic antioxidants, which could be relevant for understanding the metabolism of structurally similar compounds (Manna et al., 2000).

Synthesis and Characterization

- Synthesis and Bioactivity of Benzenesulfonamides : Gul et al. (2016) synthesized a series of benzenesulfonamides, evaluating their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrases. These findings suggest the potential of sulfonamide compounds in developing anticancer agents and highlight the importance of structural modifications for enhancing bioactivity (Gul et al., 2016).

Chemical Exchange and Molecular Structure

- Hydrogen Bonding and Molecular Structure : Zheng et al. (2006) studied the formation and dissociation of hydrogen-bonded complexes of 2-methoxyphenol in toluene, revealing the importance of intramolecular and intermolecular hydrogen bonding in solute-solvent interactions. This research can inform the design and synthesis of new sulfonamide compounds with optimized solubility and bioactivity properties (Zheng et al., 2006).

Anticancer Activity

- Anticancer Properties : Studies on specific Schiff base compounds have demonstrated weak activity in inhibiting breast cancer cells, suggesting the potential for developing sulfonamide derivatives with enhanced anticancer properties. Research efforts are focused on characterizing these compounds and evaluating their efficacy in cancer treatment models (Sukria et al., 2020).

Environmental Impact

- Transformation in Chlorination Disinfection : Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4, a compound structurally related to sulfonamides, under chlorination disinfection. This research provides insights into the environmental fate and potential impacts of sulfonamide derivatives when exposed to disinfection processes, relevant for assessing the ecological safety of these compounds (Xiao et al., 2013).

Mechanism of Action

While the mechanism of action for the specific compound was not found, a related compound, lactisole, is known as an inhibitor (negative allosteric modulator; NAMs) of the human sweet taste receptor, and has been shown to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWMGOKIWIXIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)

![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)